molecular formula C5H6F2O4 B1598083 3,3-difluoropentanedioic Acid CAS No. 41131-19-5

3,3-difluoropentanedioic Acid

Cat. No. B1598083
CAS RN: 41131-19-5
M. Wt: 168.1 g/mol
InChI Key: DJEGOLDQLZCAOL-UHFFFAOYSA-N
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Description

3,3-difluoropentanedioic Acid is a chemical compound with the molecular formula C5H6F2O4 and a molecular weight of 168.1 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,3-difluoropentanedioic Acid is represented by the formula C5H6F2O4 . The InChI code for the compound is 1S/C5H6F2O4/c6-5(7,1-3(8)9)2-4(10)11/h1-2H2,(H,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

3,3-difluoropentanedioic Acid is a white to yellow solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .

Scientific Research Applications

Fluorinated Compounds in Scientific Research

Polyfluoroalkyl Chemicals in Environmental Studies : Research on polyfluoroalkyl chemicals (PFCs) like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) highlights their widespread use and environmental impact. These compounds have been utilized in numerous commercial applications since the 1950s, leading to extensive environmental exposure. Studies aim to assess exposure levels within populations and understand changes in manufacturing practices and their effects on environmental and human health (Calafat et al., 2007).

Downstream Processing in Bioproduction : The separation of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth is a significant area of research. These chemicals have wide applications and can be produced via microbial processes. Innovations in recovery and purification techniques are crucial for reducing production costs and improving efficiency, highlighting the role of chemical engineering in bioproduction (Xiu & Zeng, 2008).

Catalysis and Synthetic Applications : Research on catalysts such as gallium(III) triflate underscores the importance of developing sustainable synthetic processes. Efficient, recyclable catalysts enable a variety of chemical reactions, including those involving fluorinated compounds. Such catalysts are instrumental in green chemistry, offering high selectivity, turnover frequency, and stability under diverse conditions (Prakash et al., 2012).

Trifluoromethylation and Related Reactions : The modification of organic molecules with fluorine-containing groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, is a vital area of research due to their significant impact on the properties of pharmaceuticals and agrochemicals. Studies on the development of new reagents and protocols for trifluoromethylation highlight the ongoing efforts to enhance the efficiency and scope of these transformations, contributing to the advancement of medicinal chemistry and materials science (Koike & Akita, 2016).

Safety And Hazards

The safety data sheet for 3,3-difluoropentanedioic Acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for 3,3-difluoropentanedioic Acid are not specified in the available resources. Given its use in research and development, future directions would likely depend on the outcomes of current research .

properties

IUPAC Name

3,3-difluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7,1-3(8)9)2-4(10)11/h1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEGOLDQLZCAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368195
Record name 3,3-difluoropentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-difluoropentanedioic Acid

CAS RN

41131-19-5
Record name 3,3-Difluoropentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41131-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-difluoropentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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